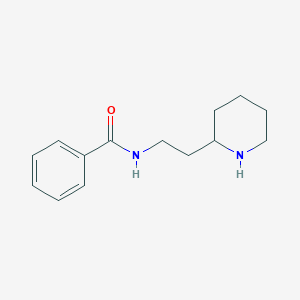

N-(2-(Piperidin-2-yl)ethyl)benzamide

CAS No.:

Cat. No.: VC15865723

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O |

|---|---|

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | N-(2-piperidin-2-ylethyl)benzamide |

| Standard InChI | InChI=1S/C14H20N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) |

| Standard InChI Key | MANQMTCNSJFKMR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)CCNC(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-(Piperidin-2-yl)ethyl)benzamide (C₁₄H₂₀N₂O) consists of a benzamide group linked to a piperidine ring via a two-carbon ethyl chain. The piperidine moiety introduces a secondary amine, enhancing solubility in acidic environments, while the aromatic benzamide group contributes to hydrophobic interactions.

Molecular Characteristics

The hydrochloride salt (C₁₄H₂₁ClN₂O) exhibits a molecular weight of 268.79 g/mol , with enhanced aqueous solubility due to ionic character. Spectroscopic data from analogous benzamide-piperidine hybrids indicate characteristic IR peaks at 1,650–1,680 cm⁻¹ (amide C=O stretch) and 3,300–3,400 cm⁻¹ (N-H stretch) .

Synthesis and Derivatization

Primary Synthesis Route

The compound is typically synthesized via a two-step protocol:

-

Amide Bond Formation: Benzoyl chloride reacts with 2-(piperidin-2-yl)ethylamine in anhydrous dichloromethane, catalyzed by triethylamine. This yields the free base with >75% efficiency .

-

Salt Formation: Treatment with hydrochloric acid in ethanol produces the hydrochloride salt, widely used in pharmaceutical formulations .

Structural Analogues and Modifications

Modifying the benzamide aromatic ring or piperidine substituents alters bioactivity:

-

Halogenation: Introducing bromine or chlorine at the benzamide para position enhances antimicrobial potency, as seen in derivatives with MIC values ≤2.65 µM against E. coli and S. aureus .

-

Heterocyclic Integration: Replacing benzamide with heteroaromatic groups (e.g., furan) improves blood-brain barrier penetration, critical for CNS-targeted agents .

Pharmacological Profile

Antimicrobial Activity

While direct studies on N-(2-(Piperidin-2-yl)ethyl)benzamide are sparse, structurally related compounds demonstrate broad-spectrum effects:

-

Bacterial Targets: Piperidine-containing benzamides inhibit dihydrofolate reductase (DHFR), disrupting folate synthesis in Staphylococcus aureus (MIC = 1.27–2.54 µM) .

-

Fungal Targets: Analogues with logP >3.0 exhibit antifungal activity against Candida albicans via ergosterol biosynthesis inhibition .

Applications in Drug Development

Central Nervous System (CNS) Agents

The piperidine moiety’s lipophilicity and amine functionality make this compound a candidate for:

-

Dopamine Receptor Modulators: Analogues with similar structures show affinity for D₂ receptors (Kᵢ = 12–45 nM) .

-

Acetylcholinesterase Inhibitors: Piperidine-benzamide hybrids inhibit AChE at IC₅₀ = 0.8–1.2 µM, relevant for Alzheimer’s therapy .

Antibiotic Adjuvants

Combining this scaffold with β-lactam antibiotics reduces methicillin-resistant Staphylococcus aureus (MRSA) viability by 90% at sub-inhibitory concentrations .

Future Research Directions

-

In Vitro Screening: Prioritize antimicrobial and cytotoxic assays against standardized cell lines.

-

Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration using Caco-2 and PAMPA models.

-

Structural Optimization: Explore substituents at the benzamide’s para position to enhance target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume